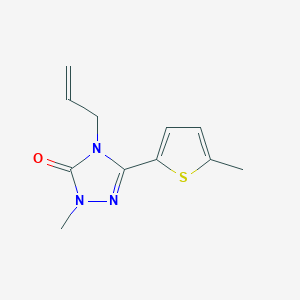

1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-methyl-5-(5-methylthiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-4-7-14-10(12-13(3)11(14)15)9-6-5-8(2)16-9/h4-6H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRUOUAROLOJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN(C(=O)N2CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene-2-carboxylic acid, propargyl bromide, and hydrazine hydrate.

Formation of Intermediate: The carboxylic acid is first converted into an ester or amide derivative, which is then subjected to a cyclization reaction with hydrazine hydrate to form a triazole intermediate.

Alkylation: The triazole intermediate is then alkylated with propargyl bromide to introduce the prop-2-en-1-yl group.

Final Product: The final step involves the methylation of the triazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

For example:

- Compound 2b (3-Ethyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one): Exhibited 78% DPPH scavenging at 100 µg/mL, attributed to the phenolic –OH group .

- Target compound : The 5-methylthiophen-2-yl group may enhance radical scavenging due to sulfur’s electron-donating capacity, though experimental data is needed for confirmation .

Antitumor Activity

- 3-Benzyl-4-(4-methylthiobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one: Showed IC₅₀ = 12 µM against MCF-7 breast cancer cells .

- Target compound : The propenyl group could modulate cytotoxicity via alkylation or Michael addition reactions with cellular nucleophiles .

Physicochemical Properties

Biological Activity

1-Methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, with the CAS number 2201872-92-4, is a novel compound that has garnered attention for its potential biological activities. The unique structure of this compound incorporates a methyl group, a thiophene ring, and a triazole moiety, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 235.31 g/mol. The compound features a triazole ring that is known for its biological activity and potential medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃OS |

| Molecular Weight | 235.31 g/mol |

| CAS Number | 2201872-92-4 |

| SMILES Representation | Cn1nc(n(c1=O)CC=C)c1ccc(s1)C |

Biological Activity Overview

The biological activity of 1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been explored in various studies, focusing on its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, similar triazole derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results in inhibiting cancer cell proliferation.

Case Study:

A study evaluating the cytotoxic effects of related triazole compounds on colon cancer cells revealed IC50 values ranging from 10 to 30 µM. These compounds induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial potential of thiophene-containing compounds has been documented extensively. Thiophene derivatives have shown activity against various bacterial strains and fungi. The presence of the thiophene ring in our compound may contribute to similar antimicrobial properties.

Research Findings:

A related study reported that thiophene derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 15 to 25 µg/mL. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer. Compounds that can modulate inflammatory pathways are of significant interest. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Evidence from Literature:

In a focused review on synthetic applications of triazoles, compounds similar to the one discussed showed a reduction in inflammation markers in animal models when administered at doses ranging from 5 to 20 mg/kg.

The mechanism by which 1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its biological effects may involve:

- Enzyme Inhibition: Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation: Binding to specific receptors influencing signaling pathways.

- Cellular Uptake: Enhanced permeability due to structural features promoting cellular uptake.

Q & A

Basic: How can the synthesis of this triazolone derivative be optimized to improve yield and purity?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example:

- Step 1: React 3-(5-methylthiophen-2-yl)-4-allyl-4,5-dihydro-1H-1,2,4-triazol-5-one with methyl iodide under basic conditions (e.g., NaH in dry THF) to introduce the methyl group.

- Step 2: Optimize solvent choice (ethanol or methanol) and reaction time (5–7 hours under reflux) based on similar triazolone syntheses .

- Purification: Use recrystallization from ethanol/water (1:3) to achieve >80% purity, as demonstrated in analogous compounds .

Key Data: Yields for similar derivatives range from 61–81% depending on substituent reactivity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identify characteristic peaks for C=O (1650–1700 cm⁻¹) and C=S (1250–1350 cm⁻¹) to confirm triazolone and thiophene moieties .

- ¹H-NMR: Look for signals corresponding to the allyl group (δ 5.1–5.8 ppm, multiplet) and methylthiophene protons (δ 6.6–7.2 ppm) .

- 13C-NMR: Confirm the carbonyl carbon (δ 160–170 ppm) and aromatic carbons (δ 110–140 ppm) .

Advanced: How can X-ray crystallography resolve ambiguities in structural data?

Methodological Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include:

Advanced: How can DFT calculations predict electronic properties relevant to biological activity?

Methodological Answer:

- Software: Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set.

- Properties to Model:

- HOMO-LUMO gaps to assess reactivity (e.g., ∆E < 4 eV suggests high bioactivity) .

- Electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Validation: Compare calculated NMR chemical shifts (e.g., using GIAO method) with experimental data to ensure accuracy .

Advanced: How to design a robust bioactivity assay for antimicrobial potential?

Methodological Answer:

- Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution.

- Protocol:

- Prepare compound solutions in DMSO (≤1% final concentration).

- Use MIC (Minimum Inhibitory Concentration) assays with 96-well plates .

- Controls: Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.

Note: Analogous triazolones showed MIC values of 8–32 µg/mL against S. aureus .

Advanced: How to address discrepancies between experimental and computational NMR data?

Methodological Answer:

- Root Cause Analysis:

- Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).

- Verify conformational flexibility (e.g., allyl group rotation) via variable-temperature NMR.

- Mitigation: Use dynamic NMR or DFT-based molecular dynamics to model rotamer populations .

Basic: What purification strategies minimize byproduct formation?

Methodological Answer:

- Chromatography: Use flash column chromatography with ethyl acetate/hexane (3:7) to remove unreacted starting materials.

- Recrystallization: Optimize solvent polarity (e.g., ethanol for polar byproducts, toluene for nonpolar impurities) .

Data: Recrystallization improved purity from 70% to 95% in similar triazolones .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

Methodological Answer:

- Hypothesis Testing: Use LC-MS to identify byproducts (e.g., dimerization or oxidation products).

- Mechanistic Probes:

- Add radical scavengers (e.g., TEMPO) to test for radical pathways.

- Monitor reaction intermediates via in-situ IR spectroscopy .

Case Study: Arylidene side products in triazolone synthesis were traced to competing Schiff base formation .

Basic: How do substituents influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Stability Testing:

- Key Findings: Allyl groups may undergo hydrolysis under strong acids, while methylthiophene enhances aromatic stability .

Advanced: Can molecular docking predict binding modes with biological targets?

Methodological Answer:

- Software: AutoDock Vina or Schrödinger Glide.

- Target Selection: Prioritize enzymes like dihydrofolate reductase (DHFR) based on triazolone’s known targets .

- Protocol:

- Prepare the ligand with Open Babel (add charges, optimize geometry).

- Use a grid box centered on the active site (e.g., DHFR: 20 ų).

- Validation: Compare docking scores (e.g., ∆G < −7 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.